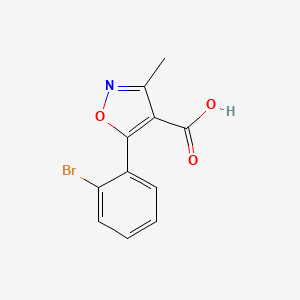
5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 2-bromo-phenyl group, a methyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the isoxazole ring, the 2-bromo-phenyl group, and the carboxylic acid group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties. The carboxylic acid group could form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the bromine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction . The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and influence its reactivity. The carboxylic acid group could influence the compound’s acidity and solubility .Applications De Recherche Scientifique
Tautomerism and Basicity
Research has shown that compounds similar to 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid, such as 3,4-dimethyl-5-hydroxyisoxazole, exhibit interesting tautomerism behaviors. These compounds can exist in different forms depending on the solvent's polarity, which is significant in understanding their chemical properties and reactions (Boulton & Katritzky, 1961).
Synthesis and Lithiation
Studies have explored the synthesis and lithiation of isoxazole derivatives. For instance, the preparation of 3,5-disubstituted isoxazoles and their conversion to N-methyl and O-methyl derivatives provides insights into the chemical manipulation of such compounds (Micetich & Chin, 1970).
Stereospecific Synthesis
The stereospecific scale-up synthesis of isoxazole-containing compounds, such as BMS-960, demonstrates the potential of these molecules in developing selective receptor agonists. This process highlights the importance of specific synthetic routes for the preparation of biologically active compounds (Hou et al., 2017).
Bromination Studies
The bromination of the methyl group of isoxazole derivatives, like 3-aryl-5-methyl-isoxazole-4-carboxylate, leads to products that can be used as substrates for synthesizing various heterocycles. This shows the versatility of isoxazole compounds in producing diverse chemical structures (Roy, Rajaraman & Batra, 2004).
Structural and Spectral Investigations
Structural and spectral studies of compounds similar to 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid, like pyrazole-4-carboxylic acid derivatives, provide valuable information about their chemical characteristics and potential applications in various fields (Viveka et al., 2016).
Orientations Futures
Future research could explore the synthesis, properties, and potential applications of this compound. For example, researchers could develop more efficient synthesis methods, investigate the compound’s reactivity and stability, and explore its potential uses in fields such as pharmaceuticals or materials science .
Propriétés
IUPAC Name |
5-(2-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRBBAKNZJTNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



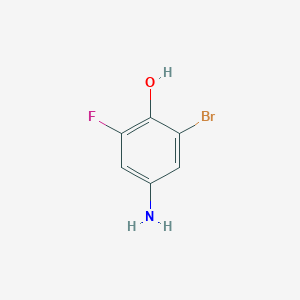
![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
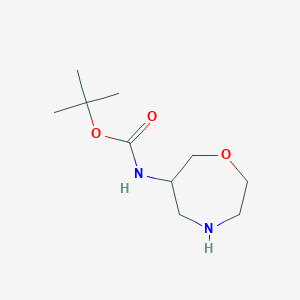

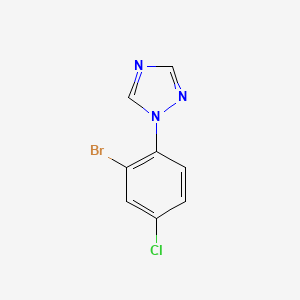
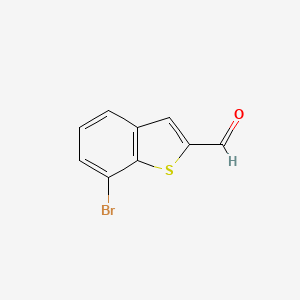
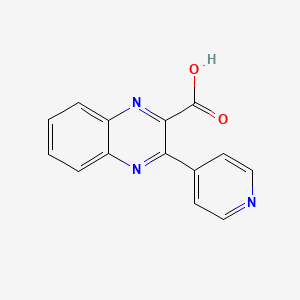
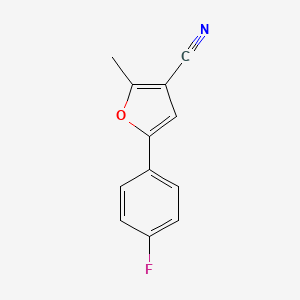
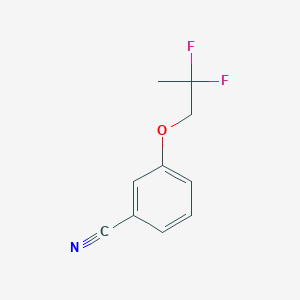
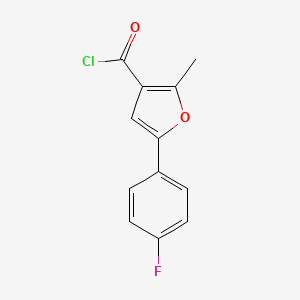
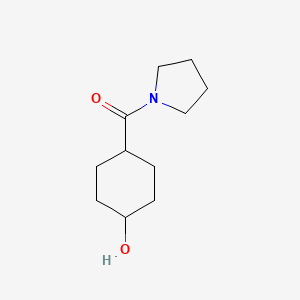
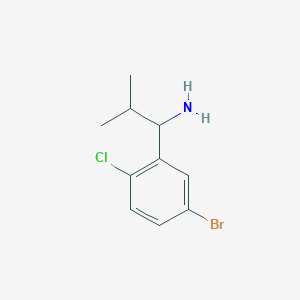
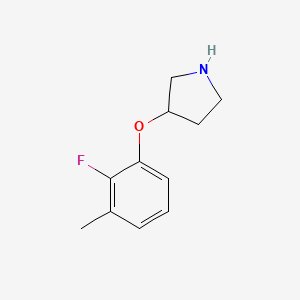
![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)